molecular formula C10H10Cl2O2 B12643926 (p-Chlorophenoxy)isobutyroyl chloride CAS No. 41267-93-0

(p-Chlorophenoxy)isobutyroyl chloride

Katalognummer: B12643926
CAS-Nummer: 41267-93-0
Molekulargewicht: 233.09 g/mol
InChI-Schlüssel: JTYLHQDHIAWRJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(p-Chlorophenoxy)isobutyroyl chloride is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of isobutyroyl chloride and is characterized by the presence of a p-chlorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(p-Chlorophenoxy)isobutyroyl chloride can be synthesized through the reaction of p-chlorophenol with isobutyroyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and high purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(p-Chlorophenoxy)isobutyroyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form p-chlorophenol and isobutyric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Amides and Esters: Formed from substitution reactions

    p-Chlorophenol and Isobutyric Acid: Formed from hydrolysis

    Alcohols: Formed from reduction reactions

Wissenschaftliche Forschungsanwendungen

(p-Chlorophenoxy)isobutyroyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of (p-Chlorophenoxy)isobutyroyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where it acts as an acylating agent to modify proteins, enzymes, and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isobutyroyl Chloride: Lacks the p-chlorophenoxy group and has different reactivity and applications.

    p-Chlorophenol: Contains the p-chlorophenoxy group but lacks the isobutyroyl chloride moiety.

    Clofibric Acid: A structurally related compound with similar biological activity but different chemical properties.

Uniqueness

(p-Chlorophenoxy)isobutyroyl chloride is unique due to its combination of the p-chlorophenoxy group and the isobutyroyl chloride moiety, which imparts distinct reactivity and applications. Its ability to act as an acylating agent makes it valuable in various chemical and biological processes.

Eigenschaften

CAS-Nummer

41267-93-0

Molekularformel

C10H10Cl2O2

Molekulargewicht

233.09 g/mol

IUPAC-Name

3-(4-chlorophenoxy)-2-methylpropanoyl chloride

InChI

InChI=1S/C10H10Cl2O2/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3

InChI-Schlüssel

JTYLHQDHIAWRJI-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=CC=C(C=C1)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.